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A detailed examination of clinical trial data for Aurora B kinase inhibitors reveals a class of

targeted therapies with demonstrable activity, particularly in hematologic malignancies, though

dose-limiting toxicities present a significant challenge. This guide provides a comparative

analysis of key Aurora B inhibitors, summarizing their clinical performance, outlining

experimental protocols, and visualizing the underlying biological and procedural frameworks.

Aurora B kinase, a key regulator of mitosis, is a validated therapeutic target in oncology.[1] Its

inhibition disrupts cell division, leading to apoptosis in cancer cells.[2] A number of small

molecule inhibitors targeting Aurora B have entered clinical trials, with Barasertib (AZD1152)

being one of the most extensively studied.[3] This guide synthesizes publicly available data

from clinical trials of prominent Aurora B inhibitors to offer a comparative perspective for

researchers and drug development professionals.

Efficacy of Aurora B Inhibitors in Clinical Trials
Clinical trials have demonstrated the anti-tumor activity of Aurora B inhibitors, particularly in

patients with Acute Myeloid Leukemia (AML). Barasertib (AZD1152) has shown a significant

improvement in objective complete response rates compared to low-dose cytarabine (LDAC) in

elderly AML patients.[4][5][6] Other inhibitors have shown more modest activity, often resulting

in stable disease in patients with advanced solid tumors.[7][8]
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Inhibitor Indication N
Efficacy
Endpoint

Result

Barasertib

(AZD1152)

Elderly AML (≥60

years)

74 (48

Barasertib, 26

LDAC)

Objective

Complete

Response Rate

(OCRR)

35.4% vs 11.5%

with LDAC

(p<0.05)[5][6]

Median Overall

Survival (OS)

8.2 months vs

4.5 months with

LDAC[5][6]

Advanced Solid

Tumors
35

Objective Tumor

Response

No objective

responses

observed; 23%

had stable

disease.[7]

BI 811283
Advanced Solid

Tumors
121

Objective

Response

No objective

responses

observed; 19

patients

achieved stable

disease.[8]

Danusertib

(PHA-739358)

Advanced/Metast

atic Solid Tumors
219

Progression-Free

Rate (PFR) at 4

months

Did not meet pre-

specified criteria

for clinically

relevant activity.

[9]

CML or Ph+ ALL

(with T315I

mutation)

37
Clinical

Response

4 patients with

T315I mutation

responded.[10]

[11]

AT9283 Relapsed/Refract

ory AML

48 Objective

Response

No objective

responses

observed, though

about one-third

of patients
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showed a

reduction in bone

marrow blasts.

[12]

Safety and Tolerability Profile
A consistent finding across clinical trials of Aurora B inhibitors is the prevalence of hematologic

toxicities, with neutropenia being the most common dose-limiting toxicity (DLT).[7][8][13] Other

common adverse events include stomatitis, febrile neutropenia, and gastrointestinal issues.[5]

[6]
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Inhibitor Indication N
Maximum
Tolerated Dose
(MTD)

Common
Grade ≥3
Adverse
Events

Barasertib

(AZD1152)
Advanced AML 32

1200 mg (7-day

continuous

infusion)[13]

Febrile

neutropenia,

stomatitis/mucos

al inflammation.

[13]

Advanced Solid

Tumors
35

150 mg (48-h

continuous

infusion) or 220

mg (two 2-h

infusions)[7]

Neutropenia

(with or without

fever).[7]

BI 811283
Advanced Solid

Tumors
121

125 mg (24-h

infusion, Days 1

& 15 of 4-week

cycle) or 230 mg

(24-h infusion,

Day 1 of 3-week

cycle)[8]

Febrile

neutropenia,

neutropenia.[8]

Danusertib

(PHA-739358)

Advanced CML

or Ph+ ALL
29 (Schedule A)

180 mg/m² (3-h

infusion for 7

days of a 14-day

cycle)[10][11]

Febrile

neutropenia,

mucositis.[10]

[11]

AT9283

Relapsed/Refract

ory Leukemia or

Myelofibrosis

48

324 mg/m²/72h

(continuous

infusion)[12]

Myocardial

infarction,

hypertension,

cardiomyopathy,

tumor lysis

syndrome,

pneumonia,

multiorgan

failure.[12]
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Experimental Protocols
The clinical development of Aurora B inhibitors has involved various study designs, dosing

schedules, and patient populations. The following provides an overview of the methodologies

for some of the key clinical trials.

Barasertib (AZD1152) Phase II Study in Elderly AML
(NCT00952588)

Objective: To evaluate the efficacy, safety, and tolerability of barasertib compared with low-

dose cytosine arabinoside (LDAC) in patients aged ≥60 years with AML.[4][5]

Study Design: An open-label, randomized, two-stage, Phase II study.[4] Patients were

randomized 2:1 to receive either barasertib or LDAC.[4][5]

Patient Population: Patients aged ≥60 years with newly diagnosed AML who were

considered unsuitable for intensive chemotherapy.[6]

Dosing and Administration:

Barasertib: 1200 mg administered as a 7-day continuous intravenous infusion in a 28-day

cycle.[4][5]

LDAC: 20 mg administered by subcutaneous injection twice daily for 10 days in a 28-day

cycle.[4][5]

Endpoints:

Primary: Objective complete response rate (OCRR), which includes complete response

(CR) and CR with incomplete recovery of neutrophils or platelets (CRi).[4][5]

Secondary: Overall survival (OS) and safety.[4][5]

BI 811283 Phase I Study in Advanced Solid Tumors
Objective: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics,

pharmacodynamics, and antitumor activity of BI 811283.[8]
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Study Design: A phase I, modified 3+3 dose-escalation design with two different schedules.

[8]

Patient Population: Patients with advanced solid tumors.[8]

Dosing and Administration:

Schedule A: 24-hour infusion on Days 1 and 15 of a 4-week cycle.[8]

Schedule B: 24-hour infusion on Day 1 of a 3-week cycle.[8]

Endpoints:

Primary: MTD.[8]

Secondary: Safety, pharmacokinetics, pharmacodynamics (inhibition of phosphorylated

histone H3 in skin biopsies), and antitumor activity.[8]

Visualizing the Framework
To better understand the context of Aurora B inhibitor clinical trials, the following diagrams

illustrate the relevant signaling pathway and a generalized workflow for such studies.
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Aurora B Signaling Pathway and Point of Inhibition.
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Generalized Workflow for an Oncology Clinical Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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